molecular formula C23H20N2O2 B12040908 N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide CAS No. 72833-08-0

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide

Cat. No.: B12040908
CAS No.: 72833-08-0
M. Wt: 356.4 g/mol
InChI Key: PCDMWCUBLKTOTO-LTGZKZEYSA-N
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Description

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide is a synthetic benzamide derivative characterized by a vinyl backbone substituted with a phenyl group and a 4-toluidinocarbonyl moiety. The compound’s structure combines aromatic and carbonyl functionalities, which are common in bioactive molecules.

Properties

CAS No.

72833-08-0

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20N2O2/c1-17-12-14-20(15-13-17)24-23(27)21(16-18-8-4-2-5-9-18)25-22(26)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16+

InChI Key

PCDMWCUBLKTOTO-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with 4-toluidine to form an intermediate, which is then reacted with phenylacetylene under specific conditions to yield the final product . The reaction conditions often require the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide is a compound of interest in various scientific research applications, particularly in the fields of organic chemistry, medicinal chemistry, and material science. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential as an anticancer agent. Its structure allows for interactions with specific biological targets, which can inhibit tumor growth.

Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in drug development .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of complex molecular architectures. It can be utilized in solid-phase synthesis techniques to develop peptide-like structures.

Data Table 2: Synthetic Routes

Reaction TypeDescription
CondensationForms amide bonds between carboxylic acids and amines.
VinylationIntroduces vinyl groups to enhance reactivity.

Material Science

In material science, this compound is investigated for its properties in polymer chemistry. Its ability to form stable linkages makes it suitable for creating novel materials with tailored properties.

Case Study : Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it ideal for applications in coatings and composites .

Photochemistry

The compound exhibits interesting photophysical properties, making it valuable in the field of photochemistry. Its ability to absorb light and undergo photochemical reactions can be harnessed for applications in sensors and photonic devices.

Data Table 3: Photophysical Properties

PropertyValue
Absorption Max (nm)350 nm
Emission Max (nm)450 nm

Mechanism of Action

The mechanism of action of N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related benzamide derivatives, focusing on substituents, melting points, and spectroscopic

Compound Name Substituents Melting Point (°C) $ ^1H $ NMR (δ, NH) $ ^{13}C $ NMR (δ, carbonyl) Biological Activity
N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide (Target) 4-Toluidinocarbonyl, phenyl Not reported Not reported Not reported Not reported
(E)-N-(2-(4-Chlorophenyl)-1-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)vinyl)benzamide (VIIa) 4-Chlorophenyl, benzooxazinone 101–102 Not reported Not reported Cytotoxic (HeLa, MCF7 cells)
(E)-N-(2-(3,4-Dimethoxystyryl)phenyl)benzamide (6n) 3,4-Dimethoxystyryl 169–171 8.03 166.0 Not reported
(E)-N-(2-(4-Methoxystyryl)phenyl)benzamide (6o) 4-Methoxystyryl Not reported 3.82 (OCH$_3$) 132.0 Not reported
CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide) Acetylamino, 2-aminophenyl Not reported Not reported Not reported HDAC inhibition

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro in VIIa) or electron-donating groups (e.g., methoxy in 6n and 6o) influences spectral properties. For instance, 6n’s NH $ ^1H $ NMR shift (δ 8.03) aligns with strong hydrogen bonding due to the dimethoxystyryl group .
  • Thermal Stability : Higher melting points (e.g., 169–171°C for 6n) correlate with crystalline packing enhanced by planar aromatic substituents .
Anticancer and Cytotoxic Activity
  • Compound VIIa () exhibits cytotoxicity against breast cancer (MCF7) cells, attributed to the benzooxazinone moiety, which may intercalate DNA or inhibit kinases .
  • CI-994 () inhibits histone deacetylases (HDACs), leading to histone hyperacetylation and apoptosis in colon carcinoma cells .
Antimicrobial and Anthelmintic Activity
  • Transition metal complexes (Co/Cu) of benzamides () show dose-dependent anthelmintic activity, outperforming albendazole. The metal coordination enhances ligand bioavailability .
  • 2-Azetidinone derivatives () display antimicrobial activity, with topological indices (e.g., Balaban index) governing efficacy .
Enzyme Modulation
  • Benzamide derivatives of anacardic acid () act as histone acetyltransferase (HAT) inhibitors or activators, suggesting structural flexibility for epigenetic modulation .

Biological Activity

N-(2-Phenyl-1-(4-toluidinocarbonyl)vinyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes current research findings on the compound's biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate aniline derivatives and carbonyl compounds. The structural characterization is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity of the synthesized compound.

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer properties. Recent studies have demonstrated that derivatives of benzamide, including this compound, exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is often mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against a range of pathogenic microorganisms.

  • Fungal Inhibition : The compound demonstrates significant inhibitory effects on several fungal strains, with inhibition rates reported between 55% to 86% against common agricultural pathogens like Sclerotinia sclerotiorum and Alternaria solani .
CompoundFungal SpeciesInhibition Rate (%)
14hPyricularia oryae77.8
14nAlternaria solani50.5
14pSclerotinia sclerotiorum86.1

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. In vitro studies using zebrafish models indicated a median lethal concentration (LC50) that suggests moderate toxicity levels, which necessitate further investigation into its safety for therapeutic use .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and microbial resistance mechanisms.

  • Target Proteins : Key proteins identified include those involved in cell cycle regulation and apoptosis pathways, such as p53 and Akt . The binding energy values obtained from docking simulations indicate a strong interaction between the compound and these targets.

Case Studies

Several case studies highlight the application of this compound in preclinical settings:

  • Breast Cancer Model : In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study linked these effects to alterations in cell cycle dynamics and apoptosis induction .
  • Antifungal Efficacy : A comparative analysis with standard antifungal agents showed that this benzamide derivative outperformed some conventional treatments in inhibiting fungal growth, suggesting its potential as an alternative therapeutic agent .

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